molecular formula C10H11ClN2O2 B1598219 N,N'-(2-Chloro-1,4-phenylene)bisacetamide CAS No. 50610-32-7

N,N'-(2-Chloro-1,4-phenylene)bisacetamide

Cat. No.: B1598219
CAS No.: 50610-32-7
M. Wt: 226.66 g/mol
InChI Key: WGHROLNIFFZEQJ-UHFFFAOYSA-N
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Description

N,N'-(2-Chloro-1,4-phenylene)bisacetamide, with the CAS Registry Number 50610-32-7, is a high-purity chemical compound supplied for scientific and research applications. This molecule has a molecular formula of C 10 H 11 ClN 2 O 2 and a molecular weight of 226.66 g/mol . Its structure is characterized by a chloro- and acetamide-substituted benzene ring, with the canonical SMILES representation of CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl . This compound is characterized for use in reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) analysis and method development . The method can be scaled and is also suitable for the isolation of impurities in preparative separation and for pharmacokinetic studies . For mass spectrometry (MS) compatible applications, method adjustments are available . Researchers can utilize this compound with newer 3µm particle columns for fast UPLC applications to enhance analytical efficiency . While the specific biological mechanism of action for this compound is not fully delineated, related chloroacetamide compounds demonstrate significant antimicrobial potential. Quantitative Structure-Activity Relationship (QSAR) analyses indicate that such compounds often comply with Lipinski's Rule of Five, suggesting good drug-likeness and potential for oral bioavailability . Studies on analogous molecules show that the biological activity is strongly influenced by the position and nature of substituents on the phenyl ring, with halogenated derivatives often exhibiting enhanced activity due to favorable lipophilicity that facilitates passage through cell membranes . This makes structural analogs promising candidates for further investigation against pathogens like Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) . Please Note: This product is intended for research and scientific purposes only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-acetamido-3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H11ClN2O2/c1-6(14)12-8-3-4-10(9(11)5-8)13-7(2)15/h3-5H,1-2H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGHROLNIFFZEQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)NC(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30198661
Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
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Molecular Weight

226.66 g/mol
Source PubChem
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CAS No.

50610-32-7
Record name N,N′-(2-Chloro-1,4-phenylene)bis[acetamide]
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Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
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Record name N,N'-(2-Chloro-1,4-phenylene)bisacetamide
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Record name N,N'-(2-chloro-1,4-phenylene)bisacetamide
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Synthesis and Synthetic Methodologies of N,n 2 Chloro 1,4 Phenylene Bisacetamide

Historical Perspectives and Early Synthetic Approaches to Bisacetamide Derivatives

The synthesis of bisacetamide derivatives is intrinsically linked to the broader history of polyamide chemistry. The foundational work on polyamides was pioneered by Wallace H. Carothers at DuPont in the 1930s. tcichemicals.comgoogle.com His research, which led to the invention of nylon, established the principles of condensation polymerization, where monomers with two reactive functional groups, such as diamines and dicarboxylic acids, react to form long polymer chains. tcichemicals.comchemicalbook.com The amide bond (–CONH–), which defines these polymers, is the same linkage formed in bisacetamide compounds. google.com

Early methods for forming amide bonds often involved the straightforward reaction of a carboxylic acid with an amine, a process known as direct amidation. chemicalbook.com However, these reactions typically require high temperatures to overcome the formation of unreactive ammonium (B1175870) carboxylate salts and to drive off the water produced. prepchem.com A more facile and common laboratory-scale approach, established early in the history of organic synthesis, is the acylation of amines using more reactive acylating agents like acid chlorides or anhydrides. This nucleophilic substitution reaction, often carried out in the presence of a base to neutralize the acidic byproduct, remains a cornerstone of amide synthesis. nih.gov For bisacetamide derivatives, this involves the diacylation of a diamine, a reaction that has been a fundamental transformation in organic chemistry for over a century. nih.gov

Contemporary Synthetic Routes for N,N'-(2-Chloro-1,4-phenylene)bisacetamide

The primary and most direct method for the synthesis of this compound involves the diacylation of its corresponding diamine precursor.

The principal contemporary route to this compound is the nucleophilic acyl substitution reaction of 2-chloro-1,4-phenylenediamine with a suitable acetylating agent. The starting diamine, 2-chloro-1,4-phenylenediamine, is a known compound that can be prepared and purified through established methods. google.comchemicalbook.com

The most common acetylating agents for this type of transformation are acetyl chloride and acetic anhydride (B1165640). The reaction involves the nucleophilic attack of the amino groups of 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of the acetylating agent. This results in the formation of two amide bonds.

Reaction with Acetyl Chloride: When using acetyl chloride, the reaction is typically performed in the presence of a base, such as pyridine (B92270) or triethylamine (B128534). nih.gov The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the starting diamine and rendering it unreactive. nih.gov

Reaction with Acetic Anhydride: Acetic anhydride is another effective acetylating agent. The reaction produces acetic acid as a byproduct, which is less corrosive than HCl. While the reaction can sometimes be performed without a catalyst, it is often promoted by the addition of a catalytic amount of acid or by heating. For example, the synthesis of related N-substituted chloroacetamides has been achieved by reacting anilines with chloroacetyl chloride. google.com Similarly, the synthesis of N,N'-(1,4-phenylene)bis(acetoacetamide) has been reported from 1,4-phenylenediamine. nanotrun.com

Optimizing the synthesis of this compound focuses on maximizing the yield and purity of the product while minimizing reaction time and the formation of byproducts, such as mono-acetylated intermediates. Key parameters for optimization include the choice of solvent, temperature, stoichiometry of reactants, and the nature of the catalyst or base.

ParameterInfluence on ReactionTypical Conditions & Considerations
Solvent Affects solubility of reactants and can influence reaction rate.Aprotic solvents like dichloromethane, toluene, or N,N-dimethylformamide (DMF) are often used to avoid reaction with the acetylating agent.
Temperature Controls the rate of reaction. Higher temperatures can lead to byproducts.Reactions are often started at low temperatures (e.g., 0 °C) to control the initial exothermic reaction, then allowed to warm to room temperature or heated to ensure completion.
Stoichiometry The ratio of acetylating agent to diamine is crucial.A slight excess of the acetylating agent (e.g., 2.1 to 2.5 equivalents) is typically used to ensure complete diacylation of the diamine.
Base Neutralizes acidic byproducts, driving the reaction to completion.When using acetyl chloride, at least two equivalents of a non-nucleophilic base like triethylamine or pyridine are required.
Catalyst Can accelerate the reaction, especially with less reactive acylating agents.For reactions with acetic anhydride, a catalytic amount of a strong acid or a Lewis acid may be employed.

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for acylation reactions. These approaches aim to reduce waste, avoid hazardous reagents and solvents, and utilize renewable energy sources.

One promising green approach is the use of sunlight as a clean and abundant energy source. Studies have demonstrated the successful N-acetylation of anilines using acetic acid as the acetylating agent and a mild, inexpensive Lewis acid catalyst like magnesium sulfate (B86663) (MgSO₄) under sunlight irradiation. google.comcalpaclab.com This method avoids the use of corrosive acetyl chloride or acetic anhydride and often proceeds under neat (solvent-free) conditions, generating only water as a byproduct. calpaclab.comnih.gov Another approach involves photoinduced acetylation under aqueous, catalyst-free conditions, using diacetyl as both a photosensitizer and acetylating reagent. researchgate.net

The direct catalytic amidation of carboxylic acids with amines is another area of intense research, as it offers high atom economy. prepchem.com Catalysts based on niobium pentoxide (Nb₂O₅) have shown promise for the synthesis of diamides from dicarboxylic acids and amines, demonstrating tolerance to water, which is a significant advantage over many traditional Lewis acids. These sustainable protocols, while not yet specifically reported for this compound, represent a significant potential for its future green synthesis.

Advanced Synthetic Techniques and Novel Precursors

The field of organic synthesis is continually evolving, with new catalysts and methodologies being developed to improve efficiency and selectivity.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of organocatalysts for a wide array of chemical transformations, including amidation reactions. NHCs are stable carbenes that are typically generated in situ from the deprotonation of an azolium salt precursor. Their catalytic activity stems from their strong nucleophilicity.

In the context of amide synthesis, NHCs have been shown to catalyze the amidation of esters and aldehydes with amines under mild conditions. nanotrun.com For instance, NHCs can catalyze the direct amidation of vinyl esters with aromatic amines, yielding amides in good to quantitative yields. Other studies have demonstrated the NHC-catalyzed amidation of unactivated esters with amino alcohols. nanotrun.com While the direct NHC-catalyzed diacylation of a diamine like 2-chloro-1,4-phenylenediamine with an acetylating agent has not been explicitly detailed in the literature, the existing research strongly suggests its feasibility. Such a method could offer advantages over traditional approaches, including milder reaction conditions and avoiding the need for stoichiometric activating agents or bases. The development of NHC-catalyzed protocols represents a promising frontier for the advanced synthesis of bisacetamide compounds.

Stereoselective and Regioselective Synthetic Strategies (Potential)

The synthesis of this compound from 2-chloro-1,4-phenylenediamine inherently involves regioselectivity due to the non-equivalent nature of the two amino groups on the aromatic ring. The chlorine atom, being an electron-withdrawing group, deactivates the aromatic ring towards electrophilic substitution and influences the nucleophilicity of the adjacent amino groups.

Regioselectivity:

The amino group at position 4 is electronically less affected by the chlorine atom at position 2 compared to the amino group at position 1. Consequently, the amino group at position 4 is more nucleophilic and would be expected to react preferentially with an acylating agent. However, for the synthesis of the bisacetamide, complete acylation of both amino groups is the goal. A potential regioselective strategy could involve a stepwise acylation. By using a limited amount of the acylating agent (e.g., acetyl chloride or acetic anhydride) under controlled conditions, it might be possible to first form the mono-acetylated intermediate, N-(3-chloro-4-aminophenyl)acetamide, with a certain degree of selectivity before proceeding to the second acylation step.

Recent advances in catalysis have explored methods for the regioselective amination of aromatic C-H bonds, which could offer alternative, though more complex, synthetic routes. nih.gov For instance, directed C-H amination strategies could potentially be adapted to introduce the amino groups with specific regiochemistry before the acylation step.

Stereoselectivity:

The target molecule, this compound, is not chiral and therefore does not have stereoisomers. As such, stereoselective synthetic strategies are not directly applicable to its synthesis. However, if chiral substituents were to be introduced on the acetyl groups or if the core structure was modified to create a chiral center, then stereoselective synthesis would become a critical consideration. In such hypothetical scenarios, chiral catalysts or auxiliaries could be employed to control the stereochemical outcome of the reaction, analogous to methods developed for the synthesis of chiral aromatic amides. rsc.org

Purification and Characterization Methodologies for this compound

Following synthesis, the purification and structural confirmation of this compound are essential to ensure the identity and purity of the compound. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.

Chromatographic Separation Techniques for this compound (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the purification and purity assessment of aromatic amides like this compound. google.com Given its aromatic nature and the presence of amide functional groups, reversed-phase HPLC (RP-HPLC) is a suitable method.

A typical RP-HPLC setup would involve a non-polar stationary phase (e.g., a C18 column) and a polar mobile phase. The separation is based on the differential partitioning of the compound between the stationary and mobile phases. By optimizing the mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, a good separation of the target compound from any starting materials, by-products, or impurities can be achieved. sielc.comresearchgate.net The use of additives in the mobile phase, such as acids (e.g., formic acid or trifluoroacetic acid), can improve peak shape and resolution. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light.

Below is a table outlining potential HPLC conditions for the analysis of this compound, based on methods for similar aromatic compounds. nih.govnih.gov

ParameterValue
Column C18 reversed-phase (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase Gradient of Water (A) and Acetonitrile (B), both with 0.1% Formic Acid
Gradient Start with 10% B, increase to 90% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 254 nm
Injection Volume 10 µL

Spectroscopic and Spectrometric Elucidation of Molecular Structure (e.g., NMR, LC-MS, UPLC)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy is an indispensable tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR would provide detailed information about the molecular framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the methyl protons of the acetamide (B32628) groups. The aromatic region would display a characteristic splitting pattern for the three protons on the phenyl ring, with their chemical shifts influenced by the positions of the chloro and acetamido substituents. The two acetamide groups would each show a singlet for the methyl protons, and their chemical shifts might be slightly different due to the electronic environment. The NH protons of the amide groups would appear as singlets, the position of which can be solvent-dependent. chemicalbook.com

¹³C NMR: The carbon NMR spectrum would show signals for all the unique carbon atoms in the molecule. The aromatic carbons would resonate in the downfield region (typically 110-140 ppm), with the carbon attached to the chlorine atom showing a characteristic chemical shift. The carbonyl carbons of the amide groups would appear further downfield (around 168-172 ppm), and the methyl carbons would be found in the upfield region (around 20-25 ppm). nih.gov

Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆):

¹H NMR Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Protons~10.0 - 10.5Singlet2H-NH-
~7.5 - 8.0Multiplet3HAr-H
~2.1Singlet6H-CH₃
¹³C NMR Predicted Chemical Shift (δ, ppm)Assignment
Carbons~169C=O
~120 - 140Ar-C
~24-CH₃

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC):

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a highly sensitive and selective technique for analyzing compounds like this compound. creative-proteomics.comnih.gov UPLC, an advanced form of HPLC utilizing smaller particle sizes in the column, offers faster analysis times and higher resolution. impactanalytical.comijpcbs.com

In an LC-MS analysis, the compound is first separated from other components in the mixture by the LC system. The eluent from the LC is then introduced into the mass spectrometer, where the compound is ionized. Common ionization techniques for such molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). researchgate.net The mass spectrometer then separates the ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern in the mass spectrum (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). nih.gov

Tandem mass spectrometry (MS/MS) can be used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting daughter ions. This fragmentation pattern provides a structural fingerprint of the molecule.

Potential LC-MS Data for this compound:

ParameterDescription
Ionization Mode Positive Electrospray Ionization (ESI+)
Expected [M+H]⁺ m/z 227.06 (for ³⁵Cl) and 229.06 (for ³⁷Cl)
Potential Fragments Loss of an acetyl group (-42 Da), loss of an acetamide group (-59 Da)

Mechanistic Investigations of N,n 2 Chloro 1,4 Phenylene Bisacetamide

Reaction Mechanisms in the Formation of N,N'-(2-Chloro-1,4-phenylene)bisacetamide

The primary method for the synthesis of this compound involves the chloroacetylation of 2-chloro-1,4-phenylenediamine. This reaction is a type of nucleophilic acyl substitution. The synthesis of various N-aryl-2-chloroacetamides has been described through the chloroacetylation of the corresponding aryl amine. researchgate.netresearchgate.net

The reaction proceeds by the nucleophilic attack of the amino groups of 2-chloro-1,4-phenylenediamine on the electrophilic carbonyl carbon of two equivalents of chloroacetyl chloride. The presence of a base, such as triethylamine (B128534) or sodium acetate, is often required to neutralize the hydrochloric acid byproduct formed during the reaction. researchgate.netnih.gov

The mechanism can be described in the following steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of one of the amino groups of 2-chloro-1,4-phenylenediamine attacks the carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group.

Deprotonation: A base removes a proton from the positively charged nitrogen atom, yielding the mono-acetylated product and the conjugate acid of the base.

Second Acetylation: The process is repeated on the second amino group of the mono-acetylated intermediate to form the final product, this compound.

The reaction is typically carried out in an inert solvent like glacial acetic acid, benzene (B151609), or dichloromethane. researchgate.netnih.gov

Table 1: Reaction Parameters for the Synthesis of N-Aryl Chloroacetamides

ParameterValue/ConditionSource
ReactantsAryl amine, Chloroacetyl chloride researchgate.netresearchgate.net
SolventGlacial acetic acid, Benzene, Dichloromethane researchgate.netnih.gov
BaseTriethylamine, Sodium acetate nih.gov
Reaction TypeNucleophilic Acyl Substitution

Potential Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is primarily centered around the two chloroacetyl groups. The chlorine atoms on the acetyl chains are susceptible to nucleophilic substitution by a variety of nucleophiles. researchgate.netresearchgate.net This reactivity allows for the use of this compound as a building block in the synthesis of more complex molecules and heterocyclic systems. researchgate.net

Nucleophilic Substitution Reactions:

Reaction with Nitrogen Nucleophiles: Amines can displace the chloride ions to form N,N'-(2-chloro-1,4-phenylene)bis(2-(alkylamino)acetamide) derivatives. This can lead to the formation of piperazine (B1678402) or other nitrogen-containing heterocycles through intramolecular cyclization. researchgate.net

Reaction with Oxygen Nucleophiles: Alkoxides or phenoxides can react to form ether linkages. For instance, reaction with sodium ethoxide would yield N,N'-(2-chloro-1,4-phenylene)bis(2-ethoxyacetamide).

Reaction with Sulfur Nucleophiles: Thiolates or thiourea (B124793) can displace the chlorine to form thioethers or isothiouronium salts, respectively. These intermediates can be further cyclized to form thiazolidinone or thiophene (B33073) derivatives. researchgate.netresearchgate.net

Potential Transformation Pathways:

Heterocyclization: The bifunctional nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds. Intramolecular or intermolecular cyclization reactions following nucleophilic substitution can lead to the formation of five, six, or larger-membered rings. researchgate.net

Polymerization: The presence of two reactive sites allows for its potential use as a monomer in condensation polymerization reactions.

Table 2: Potential Reactions of this compound

NucleophileProduct TypePotential ApplicationSource
AminesDiaminoacetamide derivativesSynthesis of N-heterocycles researchgate.net
Alkoxides/PhenoxidesDiether derivatives
Thiolates/ThioureaThioether/Isothiouronium saltsSynthesis of S-heterocycles researchgate.netresearchgate.net

Structure-Reactivity Relationships in Chloro-Substituted Phenylenebisacetamides

The reactivity of this compound is influenced by the electronic and steric effects of the substituents on the aromatic ring and the acetyl side chains.

Electronic Effects:

Chloroacetyl Groups: The chlorine atoms on the acetyl groups are highly electron-withdrawing, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack. The ease of displacement of the chlorine atom in N-aryl-2-chloroacetamides is a key feature of their chemical reactivity. researchgate.netresearchgate.net

Steric Effects:

The presence of the chlorine atom at the 2-position of the phenylene ring can introduce steric hindrance. This may influence the orientation of the acetamide (B32628) side chains and could potentially affect the rate of reactions involving the adjacent amide group or the aromatic ring itself. Studies on ortho-substituted benzene derivatives have shown the presence of steric effects that can influence reaction rates. researchgate.net

Comparison with Unsubstituted Analogues:

Compared to the non-chlorinated parent compound, N,N'-(1,4-phenylene)bisacetamide, the chloro-substituted derivative is expected to have different physical and chemical properties. The electron-withdrawing nature of the ring substituent in this compound would likely increase the acidity of the amide protons compared to the unsubstituted analogue.

Computational and Theoretical Studies of N,n 2 Chloro 1,4 Phenylene Bisacetamide

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and stable conformations of molecules.

Molecular Geometry and Conformation:

The geometry of N,N'-(2-Chloro-1,4-phenylene)bisacetamide can be optimized using DFT methods, such as the B3LYP functional with a 6-31G* basis set, to find the lowest energy conformation. arabjchem.org The key structural features include the planarity of the central phenylenediamine ring and the orientation of the two chloroacetamide side chains relative to this ring.

In a related isomer, N,N′-(1,2-phenylene)bis(2-chloroacetamide), crystal structure analysis revealed that the two secondary amide groups are twisted at different angles relative to the benzene (B151609) ring, with dihedral angles of 21.03° and 81.22°. researchgate.net This significant twisting is due to steric hindrance and the formation of intramolecular hydrogen bonds. For the 1,4-phenylene isomer, which is the subject of this article, the chloroacetamide groups would be positioned further apart, which might lead to a more symmetric and less sterically hindered conformation. However, the presence of the chlorine atom at the 2-position of the phenyl ring would still introduce asymmetry and influence the rotational barrier of the adjacent amide group.

Electronic Properties:

Quantum chemical calculations can determine several key electronic properties that govern the molecule's behavior.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. For similar aromatic amides, DFT calculations have been used to determine these values, which are typically in the range of 4-6 eV. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution on the molecule's surface. The red regions (negative potential) indicate areas rich in electrons, such as around the oxygen atoms of the carbonyl groups, which are susceptible to electrophilic attack. The blue regions (positive potential) are electron-deficient, typically around the amide hydrogens, making them sites for nucleophilic attack.

Mulliken and Natural Population Analysis (NPA): These analyses provide the charge distribution on each atom of the molecule. This data is valuable for understanding the polarity of bonds and the reactivity of different atomic sites.

A hypothetical data table for calculated electronic properties, based on typical values for similar compounds, is presented below.

PropertyPredicted Value RangeSignificance
HOMO Energy-6.0 to -7.0 eVElectron-donating ability
LUMO Energy-1.0 to -2.0 eVElectron-accepting ability
HOMO-LUMO Gap4.0 to 5.0 eVChemical stability and reactivity
Dipole Moment2.0 to 4.0 DebyeOverall polarity of the molecule

This table is illustrative and based on data for related phenylacetamide compounds. Specific experimental or computational studies on this compound are required for precise values.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. MD simulations of this compound would provide insights into its conformational dynamics and intermolecular interactions in various environments (e.g., in a solvent or in a crystal lattice).

The simulations would reveal the flexibility of the chloroacetamide side chains and the rotational barriers around the C-N bonds. This is particularly important for understanding how the molecule might adapt its shape to bind to a biological target or to pack in a crystal. The simulations can also be used to explore the stability of different conformers and the transitions between them over time.

For example, MD simulations can be employed to assess the stability of a ligand-protein complex, which is a crucial step in drug discovery. nih.gov By simulating the complex in a water box that mimics physiological conditions, one can observe the dynamics of the binding and the key interactions that stabilize the complex.

Prediction of Chemical Properties and Reactivity using Computational Models

Computational models can predict a range of chemical properties and reactivity descriptors.

Global Reactivity Descriptors: These are calculated from the HOMO and LUMO energies and provide a quantitative measure of the molecule's reactivity.

DescriptorFormulaInterpretation
Electronegativity (χ)-(EHOMO + ELUMO)/2The power of an atom to attract electrons to itself.
Chemical Hardness (η)(ELUMO - EHOMO)/2Resistance to change in electron configuration.
Chemical Softness (S)1/(2η)A measure of the molecule's polarizability.

Local Reactivity Descriptors (Fukui Functions): These functions identify which atoms in the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. This information is invaluable for predicting the regioselectivity of chemical reactions.

Spectroscopic Properties: Computational methods can predict spectroscopic data, such as NMR chemical shifts and IR vibrational frequencies. Comparing these predicted spectra with experimental data can help to confirm the molecule's structure and conformation. For instance, DFT calculations at the B3LYP/6-311G(d,p) level have been shown to provide theoretical vibrational frequencies that are in good agreement with experimental FTIR spectra for similar compounds. arabjchem.org

In Silico Screening for Potential Biological Activities and Interactions

In silico screening, which includes techniques like molecular docking and quantitative structure-activity relationship (QSAR) studies, allows for the rapid assessment of a compound's potential biological activity.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a ligand (like this compound) into the binding site of a protein target.

The process involves:

Obtaining the 3D structure of the target protein (from a database like the Protein Data Bank or through homology modeling).

Generating a 3D conformation of the ligand.

Using a docking algorithm to place the ligand in the binding site in various orientations and conformations.

Scoring the different poses based on their binding energy to predict the most stable binding mode.

Studies on related phenylacetamide derivatives have used molecular docking to identify potential inhibitors for various enzymes, such as carbonic anhydrase. nih.gov Such studies could be performed for this compound to screen it against a panel of known drug targets to identify potential therapeutic applications.

QSAR:

Quantitative Structure-Activity Relationship (QSAR) models are mathematical relationships that link the chemical structure of a compound to its biological activity. By building a QSAR model with a set of known active and inactive compounds, it is possible to predict the activity of new compounds like this compound based on its calculated molecular descriptors (e.g., logP, molecular weight, electronic properties).

While no specific in silico screening studies for this compound have been found, the methodologies are well-established and could be readily applied to this compound to explore its potential as a bioactive agent.

Derivatives and Analogs of N,n 2 Chloro 1,4 Phenylene Bisacetamide

Synthesis and Research on Structural Analogs and Isomers

A key structural isomer of N,N'-(2-Chloro-1,4-phenylene)bisacetamide is N,N'-(1,4-Phenylene)bis(2-chloroacetamide) . nih.gov The fundamental distinction between these two compounds lies in the location of the chlorine atoms. In the subject compound, a single chlorine atom is attached to the central phenyl ring. In its isomer, two chlorine atoms are present, one on each of the acetamide (B32628) side chains, while the phenyl ring remains unsubstituted. nih.gov This isomeric difference significantly impacts the molecule's symmetry, electronic properties, and reactivity.

The synthesis of such isomers typically involves the reaction of a diamine with an acyl chloride. For instance, the synthesis of the related isomer N,N'-(1,2-phenylene)bis(2-chloroacetamide) is achieved by reacting benzene-1,2-diamine with chloroacetyl chloride in the presence of a base like pyridine (B92270). researchgate.netnih.gov A similar approach, using p-phenylenediamine (B122844) as the starting material, would yield N,N'-(1,4-Phenylene)bis(2-chloroacetamide). nih.gov

Table 1: Comparison of Structural Isomers

Feature This compound N,N'-(1,4-Phenylene)bis(2-chloroacetamide)
Molecular Formula C₁₀H₁₁ClN₂O₂ C₁₀H₁₀Cl₂N₂O₂ cymitquimica.com
Molecular Weight 226.66 g/mol 261.10 g/mol nih.gov
CAS Number 143330-80-7 2653-08-9 drugfuture.com

| Structural Difference | One chlorine on the phenyl ring. | Two chlorines, one on each acetamide side chain. nih.gov |

Research extends beyond simple chloro-analogs to include other halogenated and substituted phenylenebisacetamides. This exploration allows for a systematic study of how different substituents influence molecular properties. For example, the bromo-analog, N,N'-(1,4-Phenylene)bis(2-bromoacetamide) , has been synthesized, providing a point of comparison for the effect of different halogens on the acetamide side chains. ambeed.com

Beyond halogens, other electron-withdrawing groups have been incorporated. A notable example is N,N'-(2,3-Dinitro-1,4-phenylene)bisacetamide (CAS Number: 7756-00-5). sigmaaldrich.comsigmaaldrich.com In this analog, the chloro substituent is replaced by two nitro groups on the phenyl ring. The synthesis and study of such compounds help to probe the effects of varying the electronic landscape of the central aromatic ring.

Furthermore, positional isomers like N,N'-(1,2-phenylene)bis(2-chloroacetamide) have been synthesized and characterized crystallographically. researchgate.netnih.gov Structural analysis of this isomer revealed that the two secondary amide groups are twisted differently relative to the benzene (B151609) ring, with dihedral angles of 21.03° and 81.22°. nih.gov This detailed structural information is vital for understanding how the substitution pattern dictates the three-dimensional conformation of the molecule.

Functionalization and Modification of the this compound Core

Functionalization of the core structure is undertaken to create new derivatives with tailored properties. This can involve adding substituents to the phenyl ring or chemically modifying the acetamide side chains.

The introduction of additional functional groups onto the phenyl ring of this compound or its analogs is a strategy to modulate properties such as solubility, lipophilicity, and intermolecular interactions. Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that adding substituents like methyl, methoxy, or cyano groups to the phenyl ring significantly impacts the molecule's biological activity profile. nih.gov For example, the presence of a halogen on the phenyl ring was found to increase lipophilicity, which can enhance the molecule's ability to pass through cell membranes. nih.gov The synthesis of analogs like N,N'-(2,3-Dinitro-1,4-phenylene)bisacetamide demonstrates the introduction of powerful electron-withdrawing groups to study their electronic influence on the molecule. sigmaaldrich.com

The acetamide side chains are also targets for chemical modification. One approach is to alter the length of the alkyl chain. An example of this is N,N'-(1,4-phenylene)bis(4-chlorobutanamide) , where the chloroacetyl groups are replaced with 4-chlorobutyryl groups. nih.gov This homolog was synthesized by reacting p-phenylenediamine with 4-chlorobutyryl chloride. nih.gov Such modifications alter the molecule's flexibility and size, which can influence its packing in the solid state and its interaction with other molecules.

Another strategy involves the chemical transformation of the side chains. The chloroacetamide moiety is reactive and can be used as a handle for further synthesis. For instance, 2-chloro-N-substituted-acetamides are known to react with nucleophiles like 2-mercaptobenzimidazole (B194830) to form new derivatives. nih.gov Similarly, related chloroacetamides have been reacted with sodium chalcogenates to produce novel cyclic compounds, demonstrating the versatility of the chloroacetamide group as a synthetic intermediate.

Structure-Activity/Property Relationship Studies of Derivatives

Structure-activity relationship (SAR) and structure-property relationship (SPR) studies are essential for establishing a rational basis for designing new molecules with desired characteristics. These studies correlate specific structural features of the derivatives with their observed activities or properties.

For the broader class of N-substituted chloroacetamides, it has been demonstrated that the biological activity varies with the position and nature of substituents on the phenyl ring. nih.gov A quantitative structure-activity relationship (QSAR) analysis of several N-(substituted phenyl)-2-chloroacetamides confirmed that parameters like lipophilicity are key drivers of their antimicrobial activity. nih.gov Specifically, halogenated para-substituted phenyl derivatives were among the most active compounds, a finding attributed to their high lipophilicity. nih.gov

Crystal structure analyses of isomers like N,N'-(1,2-phenylene)bis(2-chloroacetamide) provide crucial data for SPR studies. researchgate.netnih.gov The conformation of the molecule, including the planarity of the phenylenediamine unit and the dihedral angles of the amide groups, dictates how the molecule can interact with its environment. researchgate.netnih.gov In the crystal, these molecules are often connected by a network of hydrogen bonds (e.g., N-H···O and C-H···O), forming complex supramolecular architectures. researchgate.netnih.gov Understanding these interactions is key to predicting the solid-state properties of new derivatives. The development of deubiquitinase inhibitors and other therapeutic agents often relies heavily on SAR studies to optimize potency and selectivity. nih.gov

Table 2: Summary of Research Findings for Selected Derivatives

Compound/Analog Class Modification Research Finding Reference(s)
N,N'-(1,2-phenylene)bis(2-chloroacetamide) Isomer (ortho-phenylene) Synthesized and structurally characterized; amide groups are differently twisted relative to the phenyl ring. researchgate.net, nih.gov
N,N'-(1,4-phenylene)bis(4-chlorobutanamide) Lengthened side chain (butyramide) Synthesized and structurally characterized; forms infinite ribbons via N-H···O hydrogen bonds in the crystal. nih.gov
N-(substituted phenyl)-2-chloroacetamides Various phenyl substituents (F, Cl, Br, CN, etc.) QSAR analysis showed that lipophilicity, influenced by halogen substituents, is a key factor for antimicrobial activity. nih.gov

Table of Mentioned Compounds

Compound Name
N,N'-(1,2-phenylene)bis(2-chloroacetamide)
N,N'-(1,4-Phenylene)bis(2-bromoacetamide)
N,N'-(1,4-Phenylene)bis(2-chloroacetamide)
N,N'-(1,4-phenylene)bis(4-chlorobutanamide)
N,N'-(2,3-Dinitro-1,4-phenylene)bisacetamide
This compound
2-((1H-benzimidazol-2-yl)thio)-N-substituted-acetamides

Emerging Research Directions and Future Perspectives for N,n 2 Chloro 1,4 Phenylene Bisacetamide

The landscape of chemical research is in a constant state of evolution, with novel compounds and their derivatives paving the way for new discoveries and applications. N,N'-(2-Chloro-1,4-phenylene)bisacetamide, a distinct derivative of 2-chloro-1,4-phenylenediamine, is positioned at the intersection of several promising research avenues. Its unique structural features—a chlorinated phenylenediamine core flanked by two acetamide (B32628) groups—suggest a range of future applications and research trajectories. This section explores the emerging research directions and future perspectives for this compound, from advanced materials to high-throughput chemical synthesis.

Q & A

Q. What are the standard synthetic routes for N,N'-(2-Chloro-1,4-phenylene)bisacetamide?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloro-1,4-phenylenediamine with acetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Purification often employs recrystallization from ethanol or column chromatography. Commercial synthesis protocols (e.g., Aldrich) prioritize high-purity batches (>97%) for research applications .

Q. How is the structural integrity of this compound validated?

Characterization relies on multi-modal analytical techniques:

  • NMR spectroscopy (¹H/¹³C) confirms substitution patterns and acetamide group integration.
  • FT-IR identifies carbonyl (C=O) stretches (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • X-ray crystallography resolves the planar geometry of the chlorinated phenyl ring and hydrogen-bonding networks .

Q. What analytical methods ensure purity in research-grade samples?

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) is standard for quantifying impurities (<3%). Mass spectrometry (ESI-MS) verifies molecular ion peaks at m/z 192.22 (C₁₀H₁₂ClN₂O₂) . Thermal gravimetric analysis (TGA) may detect residual solvents or degradation products .

Advanced Research Questions

Q. How does the chlorine substituent influence the compound’s stability under varying pH and temperature?

The electron-withdrawing chlorine atom enhances thermal stability (decomposition >250°C) but increases susceptibility to hydrolysis under alkaline conditions. Stability studies should employ accelerated aging protocols (e.g., 40°C/75% RH) with periodic HPLC monitoring . Contrasting solubility data in polar solvents (e.g., DMSO vs. methanol) may arise from polymorphism—use powder X-ray diffraction (PXRD) to resolve discrepancies .

Q. What mechanistic insights can be gained from studying its reactivity in cross-coupling reactions?

The chlorine atom enables participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, palladium-catalyzed coupling with aryl boronic acids yields biaryl derivatives, useful in polymer or coordination chemistry. Kinetic studies (e.g., via in-situ NMR) reveal steric hindrance effects due to adjacent acetamide groups .

Q. How can computational methods predict its biological activity or toxicity?

Density functional theory (DFT) models assess electron density distribution to predict interactions with biological targets (e.g., enzyme active sites). Molecular docking simulations against cytochrome P450 isoforms (e.g., CYP3A4) evaluate metabolic pathways. Ecotoxicological risks are modeled using OECD QSAR Toolbox, though experimental validation via Daphnia magna assays is recommended .

Q. What contradictions exist in reported spectral or physicochemical data?

Discrepancies in melting points (e.g., >250°C vs. 230–240°C) may stem from polymorphic forms or impurities. Resolve conflicts using differential scanning calorimetry (DSC) and controlled recrystallization solvents. Conflicting FT-IR peaks for N-H stretches (~3300 cm⁻¹) could indicate varying hydration states .

Q. How is the compound utilized in polymer or materials science research?

As a monomer, it can be incorporated into polyamides or polyurethanes via step-growth polymerization. Its rigid aromatic core enhances thermal stability (>500°C in poly(sulfonyl-1,4-phenylene) analogs) . Crosslinking studies with diisocyanates explore applications in flame-retardant coatings.

Methodological Notes

  • Data Validation : Cross-reference spectral libraries (e.g., Aldrich FT-IR) and replicate synthetic batches to ensure reproducibility .
  • Advanced Applications : Prioritize journals specializing in Organic & Biomolecular Chemistry or Polymer Chemistry for methodology-driven studies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.